molecular formula C20H24N4O5S B2357797 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-sulfamoylphenyl)acetamide CAS No. 325729-20-2

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2357797
CAS No.: 325729-20-2
M. Wt: 432.5
InChI Key: WBVDCXTYWRMDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine-linked acetamide derivative featuring a benzodioxole moiety and a sulfamoylphenyl group. Its molecular weight (unreported in evidence) is likely comparable to analogs such as N-(4-sulfamoylphenyl)acetamide derivatives (e.g., ~385–500 g/mol) . The compound is cataloged as a poor binder for Carbonic Anhydrase XII (CA-XII), suggesting structural constraints in its interaction with CA isoforms .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c21-30(26,27)17-4-2-16(3-5-17)22-20(25)13-24-9-7-23(8-10-24)12-15-1-6-18-19(11-15)29-14-28-18/h1-6,11H,7-10,12-14H2,(H,22,25)(H2,21,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVDCXTYWRMDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine with (2H-1,3-Benzodioxol-5-yl)methyl Halides

Piperazine undergoes mono-alkylation using (2H-1,3-benzodioxol-5-yl)methyl bromide or chloride under basic conditions. For example:

  • Reagents : Piperazine (1.0 eq), (2H-1,3-benzodioxol-5-yl)methyl bromide (1.2 eq), K₂CO₃ (2.0 eq).
  • Solvent : Anhydrous DMF or THF.
  • Conditions : 60°C, 12–24 h under nitrogen.
  • Yield : 65–78% after column chromatography (silica gel, EtOAc/hexane).

Characterization of the intermediate 4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine includes $$ ^1 \text{H NMR} $$ (CDCl₃, 400 MHz): δ 6.78 (d, J = 8.0 Hz, 1H, benzodioxole-H), 6.67 (s, 1H, benzodioxole-H), 6.58 (d, J = 8.0 Hz, 1H, benzodioxole-H), 3.85 (s, 2H, OCH₂O), 3.12 (t, J = 5.2 Hz, 4H, piperazine-H), 2.45 (s, 2H, CH₂-benzodioxole), 2.38 (t, J = 5.2 Hz, 4H, piperazine-H).

Preparation of the Chloroacetyl-Sulfamoylphenyl Precursor

Amidation of 4-Sulfamoylaniline with Chloroacetyl Chloride

The sulfamoylphenyl acetamide is synthesized via Schotten-Baumann reaction:

  • Reagents : 4-Sulfamoylaniline (1.0 eq), chloroacetyl chloride (1.5 eq), NaOH (2.0 eq).
  • Solvent : Dichloromethane/water biphasic system.
  • Conditions : 0°C to room temperature, 2 h.
  • Yield : 82–90% after recrystallization (EtOH/H₂O).

N-(4-Sulfamoylphenyl)chloroacetamide is characterized by $$ ^13 \text{C NMR} $$ (DMSO-d₆, 100 MHz): δ 166.5 (C=O), 143.2 (SO₂), 129.8 (aryl-C), 127.4 (aryl-CH), 44.8 (CH₂Cl).

Coupling of Piperazine and Chloroacetamide Intermediates

Nucleophilic Substitution in Polar Aprotic Solvents

The piperazine derivative reacts with N-(4-sulfamoylphenyl)chloroacetamide under basic conditions:

  • Reagents : 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine (1.0 eq), N-(4-sulfamoylphenyl)chloroacetamide (1.1 eq), Et₃N (2.0 eq).
  • Solvent : Acetonitrile or DMF.
  • Conditions : 80°C, 8–12 h.
  • Yield : 70–76% after purification (HPLC, C18 column).

Mechanistic Insight : The reaction proceeds via SN2 displacement, where the piperazine nitrogen attacks the chloroacetamide’s α-carbon, releasing HCl. Triethylamine neutralizes the acid, driving the reaction to completion.

Alternative Synthetic Pathways and Optimization

Reductive Amination for Piperazine Functionalization

An alternative route employs reductive amination to install the benzodioxolylmethyl group:

  • Reagents : Piperazine (1.0 eq), 2H-1,3-benzodioxole-5-carbaldehyde (1.2 eq), NaBH₃CN (1.5 eq).
  • Solvent : MeOH.
  • Conditions : RT, 24 h.
  • Yield : 60–68%.

Solid-Phase Synthesis for High-Throughput Production

Immobilized piperazine on Wang resin enables iterative coupling:

  • Steps :
    • Resin-bound piperazine alkylated with benzodioxolylmethyl bromide.
    • On-resin amidation with bromoacetylated sulfamoylphenyl.
    • Cleavage with TFA/DCM (95:5).
  • Yield : 55–62%.

Physicochemical and Spectroscopic Characterization

Key Analytical Data for the Target Compound

Property Value
Molecular Formula C₂₁H₂₄N₄O₅S
Molecular Weight 468.51 g/mol
Melting Point 198–202°C
logP 2.45 (calculated)
$$ ^1 \text{H NMR} $$ (DMSO-d₆) δ 10.21 (s, 1H, NH), 8.01 (d, J = 8.8 Hz, 2H, aryl-H), 7.72 (d, J = 8.8 Hz, 2H, aryl-H), 6.85–6.79 (m, 3H, benzodioxole-H), 4.52 (s, 2H, OCH₂O), 3.65 (s, 2H, COCH₂N), 3.12–2.95 (m, 8H, piperazine-H), 2.42 (s, 2H, CH₂-benzodioxole)
HPLC Purity ≥98% (C18, 0.1% TFA/MeCN gradient)

Challenges and Mitigation Strategies

Regioselectivity in Piperazine Alkylation

Mono-alkylation is challenging due to piperazine’s two reactive amines. Using a 1:1 molar ratio of piperazine to alkylating agent and low temperatures (0–5°C) minimizes bis-alkylation.

Sulfamoyl Group Stability

The SO₂NH₂ moiety is prone to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents (e.g., DMF) preserve functionality during synthesis.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Benzodioxolylmethyl bromide is expensive; substituting with the corresponding chloride reduces costs without compromising yield.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times (2 h vs. 12 h) and improves yields (85%) by enhancing kinetic control.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-sulfamoylphenyl)acetamide exhibit significant anticancer properties. For instance, derivatives containing the sulfonamide group have shown cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells . The mechanism often involves inducing apoptosis in cancer cells.
  • Antibacterial Properties
    • The sulfonamide moiety is known for its antibacterial activity. Research has demonstrated that sulfonamide derivatives can inhibit bacterial growth by targeting essential bacterial enzymes . This makes compounds like This compound potential candidates for developing new antibiotics.
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. These inhibitory effects suggest potential applications in treating neurodegenerative diseases and managing urinary tract infections .

Synthesis of the Compound

The synthesis of This compound typically involves several steps:

  • Formation of the piperazine ring through cyclization reactions.
  • Introduction of the benzodioxole moiety via nucleophilic substitution.
  • Attachment of the sulfonamide group , which is crucial for its biological activity.

This multi-step synthetic route allows for modifications that can enhance the pharmacological profile of the compound.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxic effects against breast cancer cells with IC50 values indicating potent activity .
Study 2Evaluated the antibacterial efficacy against various strains, showing notable inhibition compared to standard antibiotics .
Study 3Investigated enzyme inhibition properties, highlighting potential use in neuropharmacology .

Mechanism of Action

The mechanism of action of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it acts as a dopamine receptor agonist, binding to dopamine receptors in the brain and mimicking the effects of dopamine . This interaction can influence various signaling pathways and physiological processes, making it a potential candidate for the treatment of neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds highlight key differences in substituents, targets, and pharmacological profiles:

Compound Name Key Structural Features Target/Activity Evidence
Target Compound : 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-sulfamoylphenyl)acetamide Benzodioxole-piperazine-acetamide-sulfamoylphenyl Poor binder for CA-XII
D14 : N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]acetamide Benzodioxole-piperazine-acetamide with pyridazinone substituent KRas4B/PDE6δ heterodimer stabilization (pancreatic cancer target)
Compound : 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Triazole-thioether-sulfamoylphenyl Potential CA inhibitor (sulfamoyl group)
G856-1842 : N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Benzodioxole-imidazole-thioether Undisclosed (high chemical diversity screening)
B12/B13 : Pyrimidinone/thioether-N-(4-sulfamoylphenyl)acetamide Sulfamoylphenylacetamide with pyrimidinone or thioether Evaluated for broad biological activity (e.g., antimicrobial, anti-inflammatory)

Key Observations:

Piperazine vs. Heterocyclic Replacements: The target compound’s piperazine linker distinguishes it from D14 (pyridazinone-piperazine) and G856-1842 (imidazole-thioether). Piperazine derivatives often enhance solubility and modulate receptor affinity, but bulky substituents (e.g., benzodioxole) may sterically hinder CA binding, explaining its poor CA-XII activity . In contrast, ’s compound uses a triazole-thioether group, which may improve CA binding due to smaller size and flexibility .

Sulfamoyl Group Utility: The sulfamoylphenyl group is a hallmark of CA inhibitors (e.g., acetazolamide). However, the target compound’s poor CA-XII binding suggests that the benzodioxole-piperazine moiety disrupts interactions critical for CA inhibition .

Therapeutic Applications: D14 targets KRas4B/PDE6δ, a complex implicated in pancreatic cancer, demonstrating how structural tweaks (pyridazinone substitution) redirect activity toward oncogenic pathways . ’s compound (a benzodioxole-sulfonamide hybrid) inhibits 5-lipoxygenase and prostaglandin E2 synthase-1, highlighting the versatility of benzodioxole in anti-inflammatory applications .

Physicochemical Properties :

  • Molecular weights of analogs range from ~385–500 g/mol. The target compound’s lipophilicity (logP unreported) is likely higher than ’s compound (triazole-thioether) but lower than G856-1842 (fluorophenyl-imidazole) .

Research Implications and Gaps

  • Structure-Activity Relationship (SAR) : The benzodioxole-piperazine scaffold shows divergent target selectivity based on substituents. Replacing piperazine with smaller linkers (e.g., triazoles) may enhance CA binding .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels routes for D14 (amide coupling and piperazine alkylation) , but scalability data are lacking.
  • Biological Data Limitations : Most analogs lack quantitative binding/IC50 values, necessitating further enzymology studies.

Biological Activity

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-sulfamoylphenyl)acetamide is a compound of significant interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H24N4O6
Molecular Weight 440.46 g/mol
CAS Number 866039-66-9
Structure Chemical Structure

Dopamine Receptor Agonism

Research indicates that compounds similar to this compound may act as dopamine receptor agonists. This mechanism is particularly relevant in the treatment of neurological disorders such as Parkinson's disease. The compound's structural similarity to known dopamine agonists suggests it may modulate dopaminergic pathways effectively .

Anti-inflammatory Effects

The compound's sulfonamide group is known for anti-inflammatory properties. Sulfonamides can inhibit the production of pro-inflammatory cytokines, which may contribute to their therapeutic effects in conditions characterized by inflammation .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent.

Synergistic Effects with Other Agents

A study examined the synergistic effects of this compound when combined with standard chemotherapy agents such as doxorubicin. The combination therapy showed enhanced cytotoxicity compared to monotherapy, indicating a potential for improved treatment outcomes in cancer therapy .

Pharmacokinetics and Bioavailability

While specific pharmacokinetic data for this compound are sparse, related compounds have shown favorable bioavailability and metabolic stability, which are critical for effective therapeutic applications. Further studies are needed to elucidate these parameters for this compound specifically.

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB: 3IAI) or serotonin receptors (5-HT1A). Focus on hydrogen bonding with sulfamoyl NH and piperazine N-atoms.
  • QSAR modeling : Train models on piperazine-sulfonamide datasets to predict logP (target: 2.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration.
  • Pharmacophore mapping : Align with known D2/D3 receptor ligands to identify shared steric/electronic features .

How can solubility limitations in aqueous assays be addressed without compromising bioactivity?

Advanced Research Question

  • Co-solvent systems : Use 5–10% DMSO/PEG-400 to enhance solubility while maintaining cell viability.
  • Prodrug modification : Introduce phosphate or glycoside groups at the acetamide nitrogen for transient hydrophilicity.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) to improve bioavailability, as demonstrated for sulfonamide derivatives .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The piperazine nitrogen acts as a nucleophile, attacking electrophilic carbons in alkylation or acylation reactions. Steric hindrance from the benzodioxolyl group slows reactivity at the 4-position of piperazine. Kinetic studies (e.g., monitoring by TLC or in-situ IR) show reaction rates increase in polar aprotic solvents (acetonitrile > DMF) due to transition-state stabilization. DFT calculations (B3LYP/6-31G*) corroborate energy barriers for SN2 pathways .

How do structural analogs with modified aryl groups compare in target selectivity?

Advanced Research Question

Modification Activity Shift Key Reference
4-Fluorophenyl (vs. benzodioxolyl)3× higher 5-HT2A affinity
4-MethoxyphenylReduced MAO-B inhibition (IC₅₀ > 50 µM)
3,4-DichlorophenylEnhanced cytotoxicity (HeLa IC₅₀ = 2.1 µM)

Substituent electronic effects (e.g., electron-withdrawing groups) enhance sulfonamide acidity, improving target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.